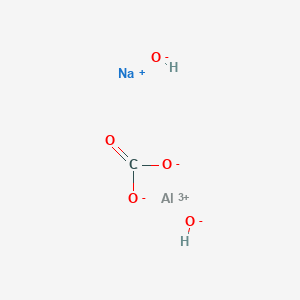
Dihydroxyaluminum Sodium Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyaluminum sodium carbonate is a basic inorganic salt with the chemical formula NaAl(OH)₂CO₃. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and stomach ulcers. This compound is known for its ability to neutralize hydrochloric acid in gastric secretions, forming aluminum chloride and water in the process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroxyaluminum sodium carbonate can be synthesized by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH of 7.2 to 10.5 . The reaction typically involves the following steps:
- Dissolution of an aluminum salt (e.g., aluminum sulfate) in water.
- Addition of sodium carbonate and sodium hydroxide to the solution.
- Maintaining the pH between 7.2 and 10.5 to facilitate the formation of this compound.
- Filtration and drying of the resulting product.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The compound is then packaged and stored in tight containers to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxyaluminum sodium carbonate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with hydrochloric acid to form aluminum chloride, sodium chloride, water, and carbon dioxide.
Decomposition Reactions: Decomposes upon heating to release carbon dioxide and water, leaving behind aluminum oxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Used in neutralization reactions to form aluminum chloride and water.
Heat: Applied in decomposition reactions to break down the compound into its constituent parts.
Major Products Formed
Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.
Sodium Chloride (NaCl): Formed as a byproduct in neutralization reactions.
Aluminum Oxide (Al₂O₃): Formed during decomposition upon heating.
Wissenschaftliche Forschungsanwendungen
Dihydroxyaluminum sodium carbonate has various scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of acid-neutralizing capacity.
Biology: Studied for its effects on gastric secretions and its potential cytoprotective properties.
Medicine: Utilized as an antacid to treat conditions such as heartburn, indigestion, and stomach ulcers.
Industry: Employed in the production of antacid tablets and other pharmaceutical formulations.
Wirkmechanismus
Dihydroxyaluminum sodium carbonate exerts its effects by neutralizing hydrochloric acid in the stomach. This reaction increases the pH of gastric secretions, thereby reducing acidity and alleviating symptoms of indigestion and heartburn. The compound also inhibits the action of pepsin, an enzyme involved in protein digestion, by increasing the pH and through adsorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum Hydroxide (Al(OH)₃): Another common antacid with similar acid-neutralizing properties.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.
Calcium Carbonate (CaCO₃): Widely used as an antacid and calcium supplement.
Uniqueness
Dihydroxyaluminum sodium carbonate is unique in its dual action of neutralizing stomach acid and inhibiting pepsin activity. This dual mechanism makes it particularly effective in treating conditions related to excess stomach acid .
Eigenschaften
Molekularformel |
CH2AlNaO5 |
|---|---|
Molekulargewicht |
143.99 g/mol |
IUPAC-Name |
aluminum;sodium;carbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |
InChI-Schlüssel |
SEIGJEJVIMIXIU-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |
Synonyme |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


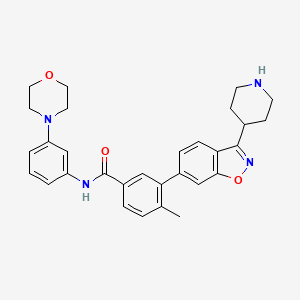
![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241342.png)
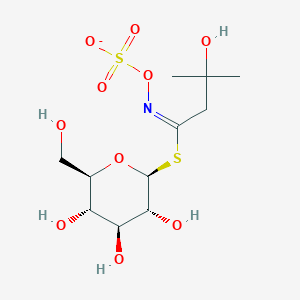
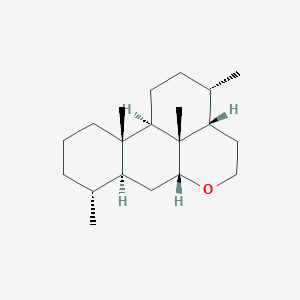
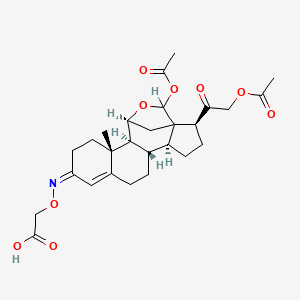
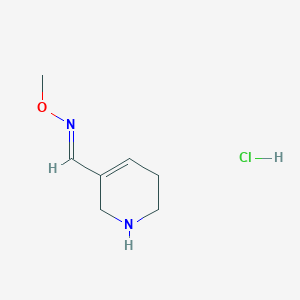
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)
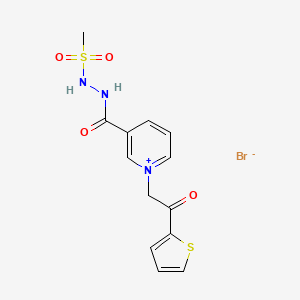
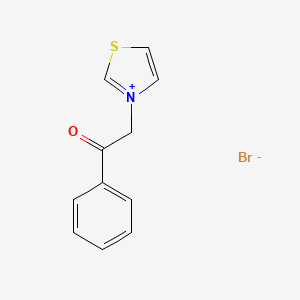
![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)

